molecular formula C19H17ClN4O2S B2483482 5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901755-66-6

5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B2483482
CAS No.: 901755-66-6
M. Wt: 400.88
InChI Key: DVSOLOFEMQXPEI-UHFFFAOYSA-N
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Description

5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C19H17ClN4O2S and its molecular weight is 400.88. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Triazoloquinazolines have been investigated for their cytotoxic and anticancer properties. For instance, derivatives of triazoloquinazoline demonstrated significant cytotoxicity against human cancer cell lines, such as HeLa cells, suggesting their potential as anticancer drugs. One study evaluated the cytotoxic/antiproliferative activity of a triazoloquinazoline derivative, noting its effectiveness in primary cytotoxic screening and suggesting its classification as a potential anticancer drug by the National Cancer Institute criteria due to its ability to induce morphological changes and necrosis in tumor cells (Ovádeková et al., 2005)[https://consensus.app/papers/cytotoxicity-detection-damage-ovádeková/6da2210b829e5967893b6cd982dfd535/?utm_source=chatgpt].

Antibacterial and Antifungal Activity

Another significant application of triazoloquinazoline derivatives is in the development of new antibacterial and antifungal agents. Research indicates that these compounds exhibit potent antibacterial activities against various Gram-positive and Gram-negative bacteria. A study highlighted the synthesis and in vitro antibacterial evaluation of novel imidazo[2′, 1′:5, 1]‐1, 2, 4‐triazolo[4, 3‐c]‐quinazoline derivatives of 5‐Thioxo‐1, 2, 4‐triazole, demonstrating some compounds' higher potency against bacteria compared to standard antibiotics (Nasr et al., 2003)[https://consensus.app/papers/synthesis-vitro-antibacterial-evaluation-novel-nasr/88816ef278be57ffaef49d2895d56d14/?utm_source=chatgpt].

Synthesis and Reactivity

The synthesis and chemical reactivity of triazoloquinazolines also constitute a significant area of research. Studies focus on developing new synthetic routes and characterizing the reactivity of these compounds towards various reagents, aiming to explore their potential applications further. For instance, the preparation of triazoloquinazolinium betaines and the exploration of molecular rearrangements in related compounds have been documented, providing insights into the chemical properties and potential applications of these molecules (Crabb et al., 1999)[https://consensus.app/papers/preparation-124triazoloquinazolinium-betaines-crabb/1c935d9dab3459469225974137d66323/?utm_source=chatgpt].

Properties

IUPAC Name

5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O2S/c1-11-21-18-14-8-16(25-2)17(26-3)9-15(14)22-19(24(18)23-11)27-10-12-5-4-6-13(20)7-12/h4-9H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVSOLOFEMQXPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC(=CC=C4)Cl)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.